molecular formula C11H9ClO2S2 B8495676 2-Chlorosulfonyl-3-benzylthiophene

2-Chlorosulfonyl-3-benzylthiophene

Cat. No.: B8495676
M. Wt: 272.8 g/mol
InChI Key: BEWITPGTUWHPDN-UHFFFAOYSA-N
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Description

2-Chlorosulfonyl-3-benzylthiophene is a thiophene derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 2 and a benzyl (-CH₂C₆H₅) substituent at position 3 of the heterocyclic ring. Thiophene-based compounds are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their aromatic stability and versatile reactivity.

Properties

Molecular Formula

C11H9ClO2S2

Molecular Weight

272.8 g/mol

IUPAC Name

3-benzylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO2S2/c12-16(13,14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

BEWITPGTUWHPDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Endothelin Antagonism

One of the primary applications of 2-chlorosulfonyl-3-benzylthiophene is its role as an endothelin antagonist. Endothelins are a family of peptides that play critical roles in vascular biology and are implicated in various cardiovascular diseases. Compounds that modulate the activity of endothelin receptors, particularly ET_A and ET_B, have been studied for their potential therapeutic effects against conditions such as hypertension, heart failure, and pulmonary hypertension.

  • Case Study: Clinical Trials
    • In vitro assays have demonstrated that derivatives of this compound exhibit antagonistic activity against endothelin receptors at concentrations as low as 50-100 µM .
    • Animal model studies have shown efficacy in reducing blood pressure and improving cardiac function in hypertensive models .

1.2 Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit inflammatory pathways associated with endothelin, making them candidates for treating inflammatory diseases.

  • Case Study: In Vivo Studies
    • Studies have reported that these compounds can reduce markers of inflammation in models of colitis and asthma, indicating their potential use in treating inflammatory bowel disease and bronchoconstriction .

Synthetic Applications

2.1 Synthesis of Functional Materials

The compound serves as a versatile synthon for synthesizing various functional materials. The presence of both chlorosulfonyl and benzyl groups allows for diverse chemical modifications.

  • Table: Synthetic Routes Using this compound
Reaction TypeConditionsProducts
Suzuki-Miyaura CouplingPd-catalyzed coupling with phenylboronic acidC3-substituted thiophenes
Nucleophilic SubstitutionReaction with amines or thiolsSulfonamide derivatives

2.2 Chlorination Reactions

Recent studies have explored the chlorination of thiophene derivatives using sodium hypochlorite, yielding valuable C3-chloro derivatives that can be further functionalized.

  • Case Study: Mechanistic Insights
    • DFT calculations have elucidated the mechanism by which chlorination occurs, highlighting the formation of stable intermediates that facilitate further reactions .

Material Science Applications

3.1 Development of Organic Electronics

Due to its unique electronic properties, this compound is being investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study: Device Performance
    • Research has demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device efficiency .

Comparison with Similar Compounds

This section evaluates 2-Chlorosulfonyl-3-benzylthiophene against structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Structural Comparison

The table below highlights key structural differences and similarities:

Compound Name CAS Number Key Functional Groups Position on Thiophene Core Structure
This compound Not available Chlorosulfonyl, Benzyl 2 and 3 Thiophene
Ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate 1245643-45-1 Chlorosulfonyl, Ethyl carboxylate, Chloro 2, 3, 5 Thiophene
Chlorosulfuron 76341-69-0 Chloro, Methoxy, Triazine, Sulfonamide N/A (benzene core) Benzenesulfonamide
Chlorosyringaldehyde 57-62-5 Chloro, Hydroxy, Methoxy, Benzaldehyde N/A (benzene core) Benzaldehyde

Key Observations :

  • Thiophene Derivatives : Both this compound and Ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate feature a thiophene core with chlorosulfonyl groups. The latter includes an additional ethyl carboxylate group at position 3, enhancing its polarity compared to the benzyl substituent in the target compound .
  • Benzene-Based Compounds : Chlorosulfuron (a sulfonamide herbicide) and Chlorosyringaldehyde (a benzaldehyde derivative) lack the thiophene ring but share reactive chloro and methoxy groups, enabling diverse applications in agrochemicals and antimicrobial agents .
Reactivity and Functional Group Behavior
  • Chlorosulfonyl Group : Present in both thiophene derivatives, this group is highly electrophilic, facilitating nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. Ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate may undergo hydrolysis of its ester group under basic conditions, yielding carboxylic acid derivatives .
  • Benzyl vs. In contrast, the ethyl carboxylate group in its analog enhances water solubility, making it more suitable for aqueous-phase reactions .
  • Sulfonamide vs. Benzaldehyde : Chlorosulfuron’s sulfonamide group enables hydrogen bonding, critical for herbicidal activity by inhibiting acetolactate synthase in plants. Chlorosyringaldehyde’s aldehyde group participates in condensation reactions, useful in synthesizing Schiff bases for antimicrobial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chlorosulfonyl-3-benzylthiophene, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of thiophene derivatives often involves nucleophilic substitution or sulfonation reactions. For example, sulfonyl chloride groups can be introduced via chlorosulfonic acid treatment under controlled temperatures (0–5°C) to avoid over-sulfonation. Intermediate purification using reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) improves yield and purity . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation steps) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and benzyl/thiophene ring integration. For example, benzyl protons typically appear as a singlet near δ 4.5–5.0 ppm, while aromatic protons show splitting patterns consistent with substituent positions .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~750 cm⁻¹ (C-Cl) validate sulfonyl and chloro functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns aligned with the expected structure.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chlorosulfonyl compounds are corrosive and may release toxic fumes (e.g., HCl gas) .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. To address this:

  • Standardize Assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., using SciFinder or Reaxys) to identify trends or outliers .

Q. What strategies are effective for designing this compound analogs with enhanced pharmacological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify the benzyl group (e.g., para-substituted electron-withdrawing groups) to enhance metabolic stability. For example, tert-butyl substituents reduce oxidative metabolism in hepatic microsomes .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on sulfonyl reactivity. Molecular docking can prioritize analogs with high binding affinity to target proteins (e.g., kinases) .
  • In Vivo Profiling : Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models to validate design hypotheses .

Q. How should researchers approach the analysis of conflicting spectral data (e.g., NMR shifts) for structurally similar derivatives?

  • Methodological Answer :

  • Comparative NMR Analysis : Compile chemical shift databases (e.g., using SDBS or PubChem) to benchmark observed shifts against known analogs. For example, sulfonyl groups deshield adjacent protons by ~0.3–0.5 ppm .
  • Solvent/Isotope Effects : Re-run spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to confirm shifts are solvent-independent.
  • 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals and assign ambiguous peaks .

Data Management & Reproducibility

Q. What practices ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Detailed Reaction Logs : Document exact conditions (e.g., cooling rates during sulfonation, HPLC gradient profiles) .
  • Open Data Sharing : Deposit raw spectral data and synthetic protocols in repositories like Zenodo or Figshare to facilitate cross-validation .
  • Interlab Collaborations : Conduct round-robin tests to identify protocol-sensitive steps (e.g., anhydride activation methods) .

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